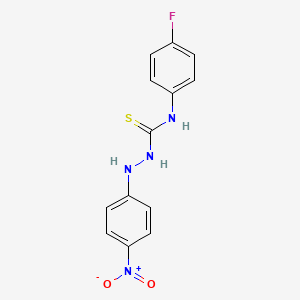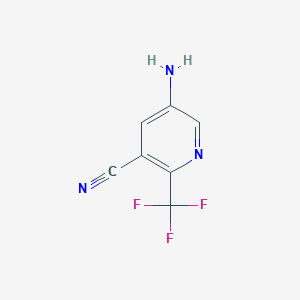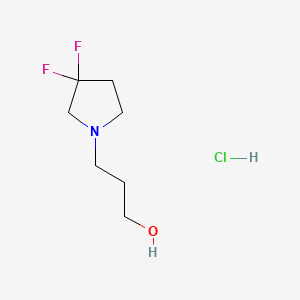
N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide is a chemical compound that features both fluorine and nitro functional groups attached to a hydrazinecarbothioamide backbone
Métodos De Preparación
The synthesis of N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide typically involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-N’-(1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)urea: This compound also contains fluorine and nitro groups but has a different core structure.
3-(4-fluorophenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide: Another compound with similar functional groups but a different backbone. The uniqueness of this compound lies in its specific combination of functional groups and its hydrazinecarbothioamide backbone, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11FN4O2S |
|---|---|
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-(4-nitroanilino)thiourea |
InChI |
InChI=1S/C13H11FN4O2S/c14-9-1-3-10(4-2-9)15-13(21)17-16-11-5-7-12(8-6-11)18(19)20/h1-8,16H,(H2,15,17,21) |
Clave InChI |
RGLNAJUUZUOOJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)

![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)
![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)


![N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B12450036.png)
![[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)
